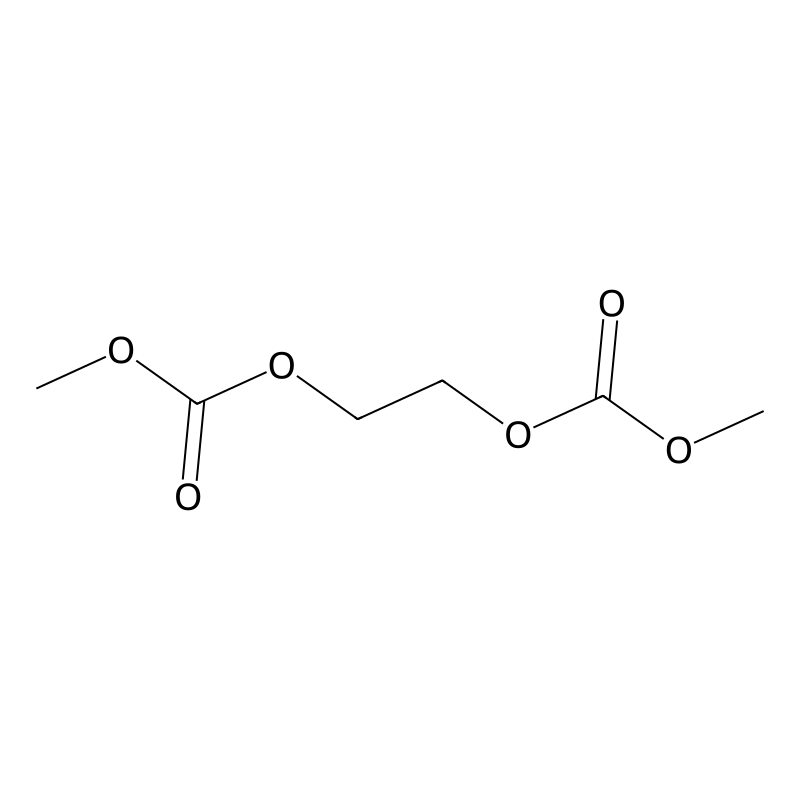

2,5-Dioxahexanedioic Acid Dimethyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Emerging Application in Lithium-Ion Battery Development:

The most promising and active area of scientific research involving Dimethyl 2,5-Dioxahexanedioate (DMDOHD) is its potential application as an electrolyte solvent in next-generation lithium-ion batteries.

Researchers are particularly interested in DMDOHD's potential to address challenges associated with developing high-performance lithium-metal batteries. These challenges include:

- Limited stability at high voltages: Traditional electrolytes often decompose at high voltages, hindering the development of batteries that could operate at higher energy densities. A study published in the journal Electrochimica Acta [] suggests that DMDOHD exhibits good anodic stability, making it a promising candidate for high-voltage electrolytes.

- Compatibility with lithium metal anodes: Lithium metal anodes offer the potential for significantly higher energy densities compared to traditional graphite anodes. However, they are highly reactive and can form unstable interfaces with electrolytes, leading to safety concerns and performance degradation. A study published in ACS Energy Letters [] explores the use of DMDOHD-based electrolytes for lithium metal batteries, demonstrating improved compatibility and cycling stability.

2,5-Dioxahexanedioic Acid Dimethyl Ester, also known as Dimethyl 2,5-Dioxahexanedioate, is a chemical compound with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol. It is characterized by its clear, colorless liquid form and has a boiling point of approximately 220 °C. The compound features two ester functional groups, which contribute to its reactivity and applications in various chemical processes .

The chemical behavior of 2,5-Dioxahexanedioic Acid Dimethyl Ester is primarily influenced by its ester groups. It can undergo hydrolysis in the presence of water or acidic conditions to yield 2,5-Dioxahexanedioic acid and methanol. Additionally, it can participate in transesterification reactions, where it reacts with alcohols to form different esters. The compound may also engage in condensation reactions with various nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester groups .

The synthesis of 2,5-Dioxahexanedioic Acid Dimethyl Ester can be achieved through several methods:

- Esterification: This method involves the reaction of 2,5-Dioxahexanedioic acid with methanol in the presence of an acid catalyst.

- Transesterification: This process can be performed using dimethyl carbonate and a suitable diol under basic or acidic conditions.

- Chemical Modification: Starting from simpler dicarboxylic acids or their derivatives, chemical modifications can lead to the formation of this compound through controlled reactions .

2,5-Dioxahexanedioic Acid Dimethyl Ester finds utility in various fields:

- Solvent: Its properties make it suitable as a solvent for resins and nitrocellulose.

- Intermediate: It serves as an intermediate in organic synthesis, facilitating the production of more complex molecules.

- Polymer Chemistry: The compound is utilized in the development of polymers due to its reactive ester groups .

Several compounds share structural similarities with 2,5-Dioxahexanedioic Acid Dimethyl Ester:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dimethylhexanedioic Acid | C₈H₁₄O₄ | Contains additional methyl groups; larger size |

| Dimethyl Malonate | C₅H₈O₄ | Similar ester structure; used in synthesis |

| Diethyl Succinate | C₈H₁₄O₄ | Different alkyl groups; used in polymer chemistry |

Uniqueness: The unique aspect of 2,5-Dioxahexanedioic Acid Dimethyl Ester lies in its dual ether and ester functionalities that enhance its reactivity compared to other similar compounds. This allows for diverse applications in organic synthesis and polymer chemistry that may not be achievable with simpler esters .

2,5-Dioxahexanedioic Acid Dimethyl Ester (CAS 88754-66-9) emerged as a synthetic compound of interest in the late 20th century, coinciding with advancements in carbonate chemistry and polymer electrolyte research. Its development is rooted in the broader exploration of dicarbonate and glycolate derivatives for industrial and energy storage applications. Early synthetic routes involved transesterification reactions between diols and dialkyl carbonates, catalyzed by solid bases or acid catalysts. For instance, a 2019 patent detailed its synthesis via the reaction of aliphatic diols with dimethyl carbonate under alkaline conditions, achieving high yields through optimized catalytic processes. The compound gained prominence in the 2020s as a critical solvent for lithium-based battery electrolytes due to its unique electrochemical stability.

Nomenclature and Classification

The systematic IUPAC name 2-methoxycarbonyloxyethyl methyl carbonate reflects its structural composition:

- Two methyl ester groups ($$ \text{COOCH}_3 $$)

- A central 2,5-dioxahexanedioic acid backbone ($$ \text{OCH}2\text{CH}2\text{O} $$)

Alternative designations include:

- Dimethyl 2,5-dioxahexanedioate

- Ethylene glycol bis(methyl carbonate)

- Ethane-1,2-diyl dimethyl dicarbonate

Its molecular formula ($$ \text{C}6\text{H}{10}\text{O}_6 $$) and weight (178.14 g/mol) classify it as a symmetrical dicarbonate ester. The compound falls under the broader category of aliphatic carbonates, distinguished by its ether-oxygen linkages and ester functionalities.

Structural Significance in Carbonate Chemistry

The molecule’s architecture combines key features that enhance its utility in advanced applications:

| Structural Feature | Functional Role |

|---|---|

| Ether linkages ($$ \text{OCH}2\text{CH}2\text{O} $$) | Improve flexibility and solvation capacity |

| Methyl ester groups ($$ \text{COOCH}_3 $$) | Provide electrochemical stability |

| Symmetrical geometry | Facilitate uniform coordination with cations |

This configuration enables weak Li$$^+$$ coordination, critical for lithium-ion battery electrolytes, while maintaining oxidative stability up to 5.2 V vs. Li/Li$$^+$$. Comparative analysis with related compounds highlights its unique properties:

| Property | 2,5-Dioxahexanedioic Acid Dimethyl Ester | Dimethyl Carbonate | Diglyme |

|---|---|---|---|

| Dielectric Constant | 1.24 (20°C) | 3.0 | 7.3 |

| Anodic Stability (V) | 5.2 | 4.3 | 3.6 |

| Li$$^+$$ Solvation | Weak | Moderate | Strong |

Such characteristics make it indispensable in high-voltage battery systems, where conventional carbonates decompose prematurely.

Current Research Landscape

Recent studies (2023–2024) focus on three primary domains:

1. Energy Storage

- LiNi$${0.5}$$Mn$${1.5}$$O$$4$$ Batteries: 1 M LiPF$$6$$ electrolytes with this solvent retain >97% capacity over 250 cycles, outperforming ethylene carbonate/diethyl carbonate blends.

- Solid-Electrolyte Interphase (SEI): The compound stabilizes SEI layers by suppressing dendritic growth and electrolyte decomposition.

2. Organic Synthesis

- Biodegradable Polymers: Serves as a monomer for polycarbonates with tunable mechanical properties.

- Crosslinking Agents: Enhances thermal stability in epoxy resins through carbonate-mediated linkages.

3. Antimicrobial Research

- Preliminary in vitro studies demonstrate inhibition of Staphylococcus aureus and Escherichia coli at 50 µg/mL, though mechanisms remain under investigation.

Molecular Structure and Bonding

2,5-Dioxahexanedioic Acid Dimethyl Ester possesses the molecular formula C₆H₁₀O₆ with a molecular weight of 178.14 grams per mole [1] [2] [3]. The compound is characterized by its International Union of Pure and Applied Chemistry name: 2-methoxycarbonyloxyethyl methyl carbonate [1] [4]. The structural representation is defined by the Simplified Molecular Input Line Entry System notation: COC(=O)OCCOC(=O)OC, which illustrates the connectivity pattern of the molecule [1] [5] [4].

The molecular architecture comprises two carbonate ester functional groups connected by an ethylene glycol backbone [6]. The structure contains a total of 21 chemical bonds, including 11 non-hydrogen bonds, 2 multiple bonds, 7 rotatable bonds, and 2 double bonds [5]. The International Chemical Identifier representation InChI=1S/C6H10O6/c1-9-5(7)11-3-4-12-6(8)10-2/h3-4H2,1-2H3 provides detailed atomic connectivity information [1] [4].

The bonding pattern reveals two methyl ester groups positioned at terminal positions, linked through a central ethylene diol moiety [5]. The molecule exhibits carbonate derivative characteristics with both carbonate and ester functionalities present within the same structure [5]. The presence of six oxygen atoms and six carbon atoms creates a highly oxygenated molecular framework that influences both its chemical reactivity and physical properties [1].

Physical Constants

Boiling and Melting Points

The boiling point of 2,5-Dioxahexanedioic Acid Dimethyl Ester has been consistently reported as 220 degrees Celsius across multiple sources [7] [8] [2] [9] [10] [11] [3] [4]. This relatively high boiling point reflects the presence of multiple polar functional groups and the potential for intermolecular hydrogen bonding interactions.

Melting point data for this compound has not been extensively documented in the available literature [12]. The absence of reported melting point values suggests either that the compound exists as a liquid at room temperature or that this particular physical constant has not been systematically determined.

The flash point, an important parameter for handling and storage considerations, has been reported as 82 degrees Celsius [9] [10] [11] [4]. This value indicates the minimum temperature at which the compound can vaporize to form an ignitable mixture in air under standard conditions.

Density and Viscosity Parameters

The density of 2,5-Dioxahexanedioic Acid Dimethyl Ester has been determined as 1.24 grams per cubic centimeter at 20 degrees Celsius [7] [8] [2] [9] [10] [11] [4] [13]. This density value indicates that the compound is denser than water, consistent with its highly oxygenated molecular structure and polar character.

The specific gravity, measured at 20 degrees Celsius relative to water at 20 degrees Celsius, is reported as 1.24 [9] [10] [11] [4] [13]. This parameter confirms the density measurements and provides a standardized reference for the compound's density relative to water.

Viscosity parameters for 2,5-Dioxahexanedioic Acid Dimethyl Ester have not been extensively characterized in the available literature [12]. The safety data documentation indicates that both dynamic and kinematic viscosity data are not currently available for this compound [12].

The refractive index has been measured as 1.42 at standard conditions [9] [10] [11] [4]. Some sources report a range of 1.4140 to 1.4170 for the refractive index [8] [14] [15], indicating slight variations in measurement conditions or sample purity.

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Density | 1.24 g/cm³ | 20°C | [7] [8] [2] |

| Specific Gravity | 1.24 | 20/20°C | [9] [10] [11] |

| Refractive Index | 1.42 | Standard conditions | [9] [10] [11] |

| Refractive Index Range | 1.4140-1.4170 | Standard conditions | [8] [14] |

Solubility Profiles in Various Solvents

The solubility characteristics of 2,5-Dioxahexanedioic Acid Dimethyl Ester in various solvents have not been comprehensively documented in the available literature [12]. Safety data sheet information indicates that water solubility data is not currently available for this compound [12]. Similarly, solubility information in other organic solvents has not been systematically reported [12].

The partition coefficient for n-octanol/water, which would provide insight into the compound's hydrophilic versus lipophilic character, has not been determined according to available documentation [12]. This parameter would be valuable for understanding the compound's behavior in biological systems and environmental fate.

Computational predictions suggest an XLogP3-AA value of 0.8, indicating moderate lipophilicity [1]. The topological polar surface area has been calculated as 71.1 square Angstroms, suggesting significant polar character that would influence solubility in polar solvents [1].

Thermodynamic Properties

Comprehensive thermodynamic property data for 2,5-Dioxahexanedioic Acid Dimethyl Ester remains limited in the available literature. Standard thermodynamic parameters such as enthalpy of formation, heat capacity, and entropy values have not been systematically determined or reported for this compound.

The molecular structure suggests that thermodynamic properties would be influenced by the presence of multiple ester and ether linkages, which can participate in various intermolecular interactions [5]. The rotatable bond count of 7 indicates significant conformational flexibility, which would contribute to the entropy of the system [1].

Thermal stability considerations are implied by the reported boiling point of 220 degrees Celsius and flash point of 82 degrees Celsius [11] [4]. These values suggest that the compound remains stable under moderate heating conditions but requires careful handling to prevent ignition.

Electronic Structure and Reactivity

The electronic structure of 2,5-Dioxahexanedioic Acid Dimethyl Ester is characterized by the presence of six oxygen atoms serving as electron-rich centers [1]. The compound contains no hydrogen bond donors but features six hydrogen bond acceptors, indicating its potential for participating in hydrogen bonding interactions as an acceptor species [1].

The molecular complexity has been computationally determined as 136, reflecting the intricate arrangement of functional groups within the structure [1]. The presence of carbonate ester functionalities suggests potential reactivity patterns typical of these functional groups, including hydrolysis, transesterification, and nucleophilic substitution reactions.

The exact mass has been calculated as 178.04773803 Daltons, with a monoisotopic mass of the same value [1]. The heavy atom count of 12 provides insight into the molecular framework excluding hydrogen atoms [1].

Reactivity considerations include the susceptibility of ester bonds to hydrolysis under acidic or basic conditions . The carbonate ester groups may undergo nucleophilic attack, particularly at the carbonyl carbon centers . The ethylene glycol backbone provides sites for potential oxidation reactions .

The compound's electronic structure enables it to participate in various chemical transformations, including oxidation reactions that can convert it to corresponding carboxylic acids, reduction reactions that may yield alcohols, and substitution reactions where functional groups can be replaced . Common reagents for these transformations include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide .

| Electronic Property | Value | Reference |

|---|---|---|

| Molecular Weight | 178.14 g/mol | [1] |

| Exact Mass | 178.04773803 Da | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Rotatable Bonds | 7 | [1] |

| Topological Polar Surface Area | 71.1 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 136 | [1] |